Cas no 785754-29-2 ((1-Ethylcyclopropyl)amine)
(1-Ethylcyclopropyl)amine Chemical and Physical Properties
Names and Identifiers
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- 1-Ethylcyclopropanamine
- (1-Ethylcyclopropyl)amine hydrochloride
- (1-ETHYLCYCLOPROPYL)AMINE XHCL
- 1-ethylcyclopropan-1-amine
- SB75245
- CS-0091500
- 785754-29-2
- AKOS011971878
- ALBB-026941
- (1-Ethylcyclopropyl)amine
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- MDL: MFCD11037286
- Inchi: 1S/C5H11N/c1-2-5(6)3-4-5/h2-4,6H2,1H3
- InChI Key: RTHXBEOKSSCNNT-UHFFFAOYSA-N
- SMILES: NC1(CC)CC1
Computed Properties
- Exact Mass: 85.089149355g/mol
- Monoisotopic Mass: 85.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 55
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 26Ų
(1-Ethylcyclopropyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B125250-25mg |
(1-Ethylcyclopropyl)amine |
785754-29-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B125250-50mg |
(1-Ethylcyclopropyl)amine |
785754-29-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B125250-200mg |
(1-Ethylcyclopropyl)amine |
785754-29-2 | 200mg |
$ 250.00 | 2022-06-07 | ||
| A2B Chem LLC | AH52082-100mg |
(1-Ethylcyclopropyl)amine hydrochloride |
785754-29-2 | 100mg |
$257.00 | 2024-04-19 | ||
| A2B Chem LLC | AH52082-250mg |
(1-Ethylcyclopropyl)amine hydrochloride |
785754-29-2 | 250mg |
$350.00 | 2024-04-19 | ||
| Ambeed | A829276-1g |
1-Ethylcyclopropanamine |
785754-29-2 | 98+% | 1g |
$409.0 | 2025-04-16 |
(1-Ethylcyclopropyl)amine Suppliers
(1-Ethylcyclopropyl)amine Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on (1-Ethylcyclopropyl)amine
Introduction to (1-Ethylcyclopropyl)amine and Its Significance in Modern Chemical Research
(1-Ethylcyclopropyl)amine, with the CAS number 785754-29-2, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic amine features a unique structural framework that has garnered attention for its potential applications in drug discovery and material science. The compound's distinct cyclopropyl ring and ethyl substituent contribute to its distinctive chemical properties, making it a valuable candidate for further investigation.
The structural motif of (1-Ethylcyclopropyl)amine is characterized by its rigid three-membered cyclopropyl ring, which is appended with an ethyl group and an amine functional group. This configuration imparts a high degree of steric hindrance and electronic tunability, which are critical factors in determining its reactivity and biological activity. The presence of the amine group also suggests potential for hydrogen bonding interactions, a feature that is often exploited in the design of bioactive molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of cyclopropyl-containing compounds. The cyclopropyl group, due to its strained ring structure, can undergo various chemical transformations that may lead to the formation of novel pharmacophores. These transformations include ring-opening reactions, which can be harnessed to create a diverse array of derivatives with tailored biological activities.
One of the most compelling aspects of (1-Ethylcyclopropyl)amine is its potential as a building block for more complex molecules. Researchers have been investigating its utility in synthesizing novel heterocyclic compounds that exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The ability to modify the substituents on the cyclopropyl ring allows for fine-tuning of the compound's physicochemical properties, thereby optimizing its biological efficacy.
The synthesis of (1-Ethylcyclopropyl)amine presents unique challenges due to the strain associated with the three-membered cyclopropyl ring. However, advances in synthetic methodology have made it possible to access this compound with increasing efficiency. Techniques such as transition metal-catalyzed reactions and organometallic chemistry have been particularly useful in constructing the desired framework. These methods not only improve yield but also enable the introduction of functional groups at specific positions within the molecule.
Recent studies have highlighted the importance of understanding the stereochemistry of cyclopropyl-containing compounds. The three-dimensional arrangement of atoms in these molecules can significantly influence their biological activity. For instance, enantiomeric forms of (1-Ethylcyclopropyl)amine may exhibit different pharmacological profiles, making it essential to investigate their interactions with biological targets at a molecular level.
The application of computational chemistry has been instrumental in predicting the behavior of (1-Ethylcyclopropyl)amine and its derivatives. Molecular modeling techniques allow researchers to simulate how these compounds might interact with biological targets such as enzymes and receptors. This approach has accelerated the discovery process by providing insights into binding affinities and metabolic stability without the need for extensive experimental trials.
In conclusion, (1-Ethylcyclopropyl)amine represents a fascinating compound with broad implications in chemical biology and pharmaceutical development. Its unique structural features offer opportunities for designing novel therapeutic agents with improved efficacy and reduced side effects. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of modern medicine.
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